molecular formula C14H16O4S B8475277 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Cat. No.: B8475277
M. Wt: 280.34 g/mol
InChI Key: FQOHMDPQTPNTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C14H16O4S and its molecular weight is 280.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C14H16O4S/c1-17-13-7-6-11-4-3-5-12(14(11)10-13)8-9-18-19(2,15)16/h3-7,10H,8-9H2,1-2H3

InChI Key

FQOHMDPQTPNTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCOS(=O)(=O)C)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250-cm3 flask, 4 g of 2-(7-methoxy-1-naphthyl)ethanol are dissolved in 100 cm3 of dichloromethane, and 3.3 cm3 of triethylamine are added. The mixture is cooled in an ice bath at -10° C. and 2.75 g of mesyl chloride are then added dropwise and with stirring. The mixture is left stirring for 30 minutes. The aqueous phase is extracted with 3 times 50 cm3 of dichloromethane, and the organic phase is washed with 3 times 20 cm3 of 1N hydrochloric acid solution and then with water, dried over potassium carbonate and evaporated. The oily residue is recrystallized.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(7-Methoxy-1-naphthyl)ethanol (25 mmol) and triethylamine (30 mmol) are dissolved in 50 ml of dichloromethane and the reaction mixture is cooled to 0° C. using an ice bath. Mesyl chloride (30 mmol) is added dropwise and the reaction mixture is stirred at ambient temperature for 2 hours and then poured into 100 ml of water. The organic phase is washed with 1M hydrochloric acid solution and then with water, dried over magnesium sulphate and evaporated. The oil obtained is precipitated from a mixture of diethyl ether/petroleum ether (1/1). The title product is filtered off under suction and then recrystallised from to diisopropyl ether.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.